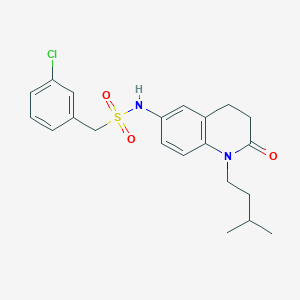

1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

CAS No.: 941907-05-7

Cat. No.: VC7492235

Molecular Formula: C21H25ClN2O3S

Molecular Weight: 420.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941907-05-7 |

|---|---|

| Molecular Formula | C21H25ClN2O3S |

| Molecular Weight | 420.95 |

| IUPAC Name | 1-(3-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |

| Standard InChI | InChI=1S/C21H25ClN2O3S/c1-15(2)10-11-24-20-8-7-19(13-17(20)6-9-21(24)25)23-28(26,27)14-16-4-3-5-18(22)12-16/h3-5,7-8,12-13,15,23H,6,9-11,14H2,1-2H3 |

| Standard InChI Key | ODXYHNWQZPKXPA-UHFFFAOYSA-N |

| SMILES | CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |

Introduction

1-(3-Chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound with a molecular formula of C21H25ClN2O3S and a molecular weight of 421.0 g/mol . This compound is of interest in chemical research due to its unique structure, which combines a tetrahydroquinoline core with a methanesulfonamide group and a chlorophenyl moiety.

Synthesis and Characterization

While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses that include reactions such as nucleophilic substitutions and condensations. Characterization typically involves spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Potential Biological Activities:

-

Antimicrobial Activity: Quinoline derivatives have been explored for their antimicrobial properties.

-

Anticancer Activity: Some quinoline-based compounds have shown promise in anticancer research.

-

Antimalarial Activity: Quinolines are historically significant in the treatment of malaria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume